molecular formula C8H10BrN3O B1371974 4-(4-Bromopyrimidin-2-yl)morpholine CAS No. 663194-10-3

4-(4-Bromopyrimidin-2-yl)morpholine

Cat. No.: B1371974
CAS No.: 663194-10-3
M. Wt: 244.09 g/mol
InChI Key: AVLAJWPBZJNJDQ-UHFFFAOYSA-N
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Description

4-(4-Bromopyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C8H10BrN3O It is characterized by the presence of a bromopyrimidine moiety attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromopyrimidin-2-yl)morpholine typically involves the reaction of 4-bromopyrimidine with morpholine. One common method is the nucleophilic substitution reaction where 4-bromopyrimidine is reacted with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromopyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling can introduce various aryl or alkyl groups into the pyrimidine ring.

Scientific Research Applications

4-(4-Bromopyrimidin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromopyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to active sites of enzymes or receptors, modulating their activity. The morpholine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets. These interactions can influence various biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromopyrimidin-2-yl)morpholine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in various fields of research and industry.

Properties

IUPAC Name

4-(4-bromopyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLAJWPBZJNJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671670
Record name 4-(4-Bromopyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663194-10-3
Record name 4-(4-Bromopyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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